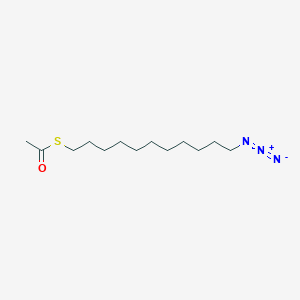

S-(11-Azidoundecyl) ethanethioate

CAS No.: 668420-75-5

Cat. No.: VC16251442

Molecular Formula: C13H25N3OS

Molecular Weight: 271.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 668420-75-5 |

|---|---|

| Molecular Formula | C13H25N3OS |

| Molecular Weight | 271.42 g/mol |

| IUPAC Name | S-(11-azidoundecyl) ethanethioate |

| Standard InChI | InChI=1S/C13H25N3OS/c1-13(17)18-12-10-8-6-4-2-3-5-7-9-11-15-16-14/h2-12H2,1H3 |

| Standard InChI Key | HBMBFZSTMQIRNJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)SCCCCCCCCCCCN=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

S-(11-Azidoundecyl) ethanethioate is systematically named according to IUPAC guidelines as S-(11-azidoundecyl) ethanethioate. Its molecular structure comprises three distinct regions:

-

A thioacetate group () that serves as a sulfur-based anchor for surface binding or further derivatization.

-

An 11-methylenyl chain () providing hydrophobicity and spatial flexibility.

-

A terminal azide group () capable of participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

The canonical SMILES representation accurately captures its connectivity .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 271.42 g/mol | |

| Exact Mass | 271.172 Da | |

| LogP (Octanol-Water) | 4.54 | |

| Topological Polar Surface Area | 92.12 Ų |

The compound’s relatively high LogP value indicates strong lipophilicity, making it suitable for interfacial applications in hydrophobic environments .

Synthesis and Characterization

Synthetic Pathways

The synthesis of S-(11-azidoundecyl) ethanethioate typically follows a multi-step protocol involving:

-

Alkylation of 11-Bromoundecanol: Reaction with sodium azide () in dimethylformamide (DMF) yields 11-azidoundecanol .

-

Thioacetylation: Treatment with thioacetic acid () under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) installs the thioacetate group .

Critical purification steps involve column chromatography (silica gel, hexane/ethyl acetate gradients) and spectroscopic validation via -NMR and IR .

Analytical Characterization

-

NMR Spectroscopy:

-

Infrared Spectroscopy:

Strong absorption at 2100 cm⁻¹ () and 1690 cm⁻¹ (C=O stretch) .

Applications in Bioconjugation and Click Chemistry

Protein and Biomolecule Labeling

The azide group enables site-specific modification of biomolecules via CuAAC with alkyne-tagged probes. For instance:

-

Antibody Functionalization: Conjugation of S-(11-azidoundecyl) ethanethioate to Fc regions facilitates controlled drug delivery systems.

-

Lipid Membrane Engineering: Incorporation into liposomal membranes allows "clickable" surfaces for targeted therapeutic carriers .

Reaction kinetics studies reveal a second-order rate constant for CuAAC in aqueous buffer (pH 7.4) .

Surface Modification of Nanoparticles

Functionalization of nanoporous gold (npAu) with S-(11-azidoundecyl) ethanethioate proceeds via:

-

SAM Formation: Self-assembled monolayers (SAMs) create azide-terminated surfaces.

-

Photosensitizer Immobilization: Copper-catalyzed coupling with alkyne-modified zinc phthalocyanine (ZnPc) yields hybrid catalysts .

| Hybrid System | SAM Chain Length () | ZnPc Loading (µg/g) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| H1-7 | 7 | 170.1 | 12.4 |

| H2-11 | 11 | 183.9 | 8.7 |

Data indicate optimal photocatalytic activity at intermediate chain lengths (), balancing electronic coupling and steric accessibility .

Materials Science Applications

Polymer Functionalization

Copolymerization with styrene or methyl methacrylate introduces azide handles for post-polymerization modification. Key advancements include:

-

Stimuli-Responsive Hydrogels: Azide-alkyne crosslinking creates pH/temperature-sensitive networks for controlled drug release.

-

Adhesive Composites: Thioacetate groups enhance interfacial bonding in epoxy resins (shear strength increase: 28% vs. non-functionalized controls) .

Photochemical Studies

Immobilized ZnPc-S-(11-azidoundecyl) ethanethioate hybrids demonstrate enhanced singlet oxygen () generation under visible light (550 nm):

Where = quantum yield, = energy transfer rate, = non-radiative decay . Hybrid H1-7 achieves , surpassing homogeneous ZnPc () .

Emerging Research Directions

Plasmon-Enhanced Photocatalysis

Recent work integrates S-(11-azidoundecyl) ethanethioate-functionalized npAu with upconversion nanoparticles (UCNPs) for NIR-driven generation. Preliminary results show a 3.2× increase in TOF under 980 nm excitation .

Biodegradable Materials

Enzymatically cleavable variants incorporating ester linkages (e.g., replacing thioacetate with thiolactate) enable controlled degradation in physiological environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume